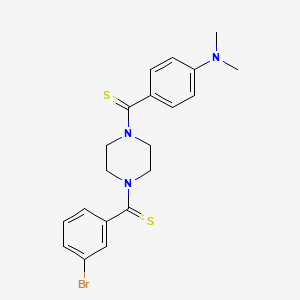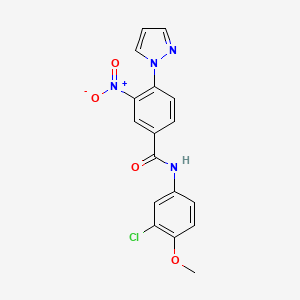
2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Emerging Pollutants and Environmental Impact
Research has highlighted the environmental presence and effects of per- and polyfluoroalkyl substances (PFASs), which are related to 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone through their fluorinated structures and potential uses in industrial applications. PFASs are emerging as persistent organic pollutants due to their widespread use and resistance to environmental degradation, leading to concerns over their bioaccumulation and toxicological effects. Studies have focused on identifying these compounds in various environmental matrices, understanding their fate, and evaluating their toxicity to both humans and wildlife (Wang et al., 2019), (Munoz et al., 2019).
Analytical Methods and Environmental Monitoring
Significant efforts have been made to develop analytical methods for the detection and quantification of PFASs and their alternatives, including 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone, in environmental and biological samples. These studies aim to bridge knowledge gaps regarding the environmental fate and effects of these substances and facilitate their monitoring in impacted areas (Liu & Avendaño, 2013).
Treatment and Removal Technologies
Research into the removal of PFASs from water and soil has explored various treatment technologies, including adsorption, advanced oxidation processes, and membrane filtration. These studies address the challenges posed by the physicochemical properties of PFASs, such as their high solubility and stability, which make conventional treatment methods less effective. The goal is to develop efficient and cost-effective strategies for mitigating the environmental and health risks associated with these compounds (Kucharzyk et al., 2017).
Regulatory Perspectives and Risk Management
There is ongoing dialogue in the scientific community and among regulatory agencies regarding the management of PFASs and related compounds. Reviews of existing regulations, risk assessments, and management strategies highlight the need for a comprehensive approach to address the environmental persistence, bioaccumulation potential, and toxicological profiles of these substances. The objective is to inform policy development and implement effective measures to protect human health and the environment (Zushi et al., 2012).
Mecanismo De Acción
The mechanism of action of this compound is not provided in the available resources. The biological activities of similar compounds, trifluoromethylpyridines, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-8-6-9(2)19-13(15)12(8)22(20,21)11-5-3-4-10(7-11)14(16,17)18/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSDEYCZYKWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)
![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)


![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)
